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Abstract: This technical guide provides a comprehensive analysis of the molecular structure of
4'-Hydroxybutyrophenone (CAS 1009-11-6), a key intermediate in the pharmaceutical and
fine chemical industries. The document delineates its core structural features, physicochemical
properties, and primary synthetic pathway via Friedel-Crafts acylation, including a detailed
mechanistic rationale and a representative laboratory protocol. The central focus of this guide
is the structural elucidation of 4'-Hydroxybutyrophenone through a multi-faceted
spectroscopic analysis, integrating predicted data from Mass Spectrometry (MS), Infrared (IR)
Spectroscopy, and Nuclear Magnetic Resonance (*H and 3C NMR) Spectroscopy. This guide is
intended for researchers, scientists, and drug development professionals requiring a deep,
functional understanding of this compound's chemical architecture.

Introduction

4'-Hydroxybutyrophenone, also known by its IUPAC name 1-(4-Hydroxyphenyl)butan-1-one,
is an aromatic ketone belonging to the phenone class.[1] Its molecular architecture, featuring a
butyryl group and a hydroxyl moiety on a central phenyl ring, makes it a bifunctional molecule
with distinct reactive sites. This structure is of significant industrial interest, serving as a
versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs), notably
B-blockers and other cardiovascular agents.[2][3] Furthermore, its characteristic faint, sweet
odor has led to its use in the fragrance and flavor industries.[2] First synthesized in the mid-
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20th century, its preparation is a classic example of electrophilic aromatic substitution,
providing a robust platform for both academic study and industrial production.[2] This guide
offers a detailed examination of its structure, from its fundamental composition to the spectral
signatures that confirm its identity.

Molecular Structure and Physicochemical
Properties

The identity and physical characteristics of a molecule are direct consequences of its structure.
The properties of 4'-Hydroxybutyrophenone are summarized below.

Chemical Identity

The compound is unequivocally identified by several key descriptors, consolidated in the table

below.

Identifier Value Source

CAS Number 1009-11-6 [1]
1-(4-Hydroxyphenyl)butan-1-

IUPAC Name (4-Hy ypheny) [2]
one
-Hydroxybutyrophenone, 4-

Synonyms prrYEIOSDIIOR [1][2]
Butyrylphenol

Molecular Formula C10H1202 [1]

Molecular Weight 164.20 g/mol [3]

SMILES CCCC(=0)C1=CC=C(C=C1)0 [2]
GFBLPULLSAPXDC-

InChl Key [1]

UHFFFAOYSA-N

Core Chemical Structure

4'-Hydroxybutyrophenone is a disubstituted benzene derivative. Its structure consists of:

» A phenyl ring, providing a rigid aromatic core.
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e Abutyryl group (-CO(CH2)2CHs) attached to the C1 position of the ring. The carbonyl (C=0)
group is an electron-withdrawing group, which deactivates the aromatic ring towards further
electrophilic substitution.

» A hydroxyl group (-OH) at the C4 position (the para position) relative to the butyryl group.
This phenolic hydroxyl group is an electron-donating group and is weakly acidic.

The numbering convention for the butyrophenone core starts with the carbonyl carbon as 1,
and the phenyl ring attachment point is also C1 of the ring. The prime notation (4') in the
common name refers to the position on the phenyl ring.

Caption: 2D structure of 4'-Hydroxybutyrophenone.

Physicochemical Properties

The molecule's physical state and solubility are governed by the interplay between the polar
hydroxyl and carbonyl groups and the nonpolar aromatic and alkyl components.

Property Value / Description Source

White to off-white crystalline

Appearance . [1112]
solid

Melting Point 93 °C

Boiling Point 174 °C @ 40 mmHg

Limited solubility in water;
- soluble in organic solvents like
Solubility [2]
ethanol, acetone, and

methanol.

~8.05 (Predicted, for the
pKa _ (2]
phenolic proton)

Synthesis and Mechanistic Rationale

The most common and industrially viable method for preparing 4'-Hydroxybutyrophenone is
the Friedel-Crafts Acylation of phenol.[2][3] This reaction is a cornerstone of electrophilic
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aromatic substitution chemistry.

Primary Synthetic Route: Friedel-Crafts Acylation

In this reaction, phenol is treated with an acylating agent, typically butanoyl chloride (butyryl
chloride) or butyric anhydride, in the presence of a stoichiometric amount of a strong Lewis acid
catalyst, such as aluminum chloride (AICl3).[1][4]

Causality and Experimental Choices:

» Choice of Catalyst (AICI3): The Lewis acid is essential. It coordinates with the acyl chloride,
withdrawing electron density and generating a highly electrophilic acylium ion
(CH3CH2CH2CO"). This ion is the active electrophile that attacks the electron-rich phenol
ring.[1]

» Stoichiometry of Catalyst: Unlike Friedel-Crafts alkylations, acylations require at least a full
equivalent of AICIs. This is a critical point of experimental design. The reason is twofold: 1)
The phenolic -OH group is a Lewis base and complexes with one equivalent of AICls. 2) The
carbonyl oxygen of the ketone product is also a Lewis base and forms a stable complex with
another equivalent of AICIs, effectively deactivating the product and preventing further
reactions.[2] This product-catalyst complex is broken during aqueous workup to yield the
final product.

» Regioselectivity: The hydroxyl group of phenol is a powerful ortho-, para-directing group.
While some ortho-acylated product (2'-Hydroxybutyrophenone) may form, the para-
substituted product is typically the major isomer due to reduced steric hindrance.

Step 2: Electrophilic Attack

Click to download full resolution via product page
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Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Representative Laboratory Protocol

The following protocol describes a representative synthesis. All operations should be
conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic
stirrer, a reflux condenser fitted with a gas outlet (e.g., to a bubbler or drying tube), and a
dropping funnel. Maintain an inert atmosphere (e.g., dry nitrogen).

Reagent Charging: Charge the flask with anhydrous aluminum chloride (2.2 eq) and a
suitable dry solvent (e.g., nitrobenzene or 1,2-dichloroethane). Cool the mixture in an ice
bath to 0-5 °C.

Addition of Acyl Chloride: Add butanoyl chloride (1.0 eq) dropwise via the dropping funnel to
the stirred suspension of AlCIs.

Addition of Phenol: After the addition is complete, add a solution of phenol (1.0 eq) in the
same solvent dropwise, maintaining the temperature below 10 °C.

Reaction: Once the addition is complete, allow the reaction mixture to warm to room
temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer
Chromatography (TLC).

Workup: Carefully pour the reaction mixture onto crushed ice containing concentrated
hydrochloric acid. This hydrolyzes the aluminum complexes and protonates the phenoxide.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a
suitable organic solvent (e.g., ethyl acetate) three times.

Washing: Combine the organic layers and wash sequentially with 1M HCI, saturated sodium
bicarbonate solution, and finally, saturated sodium chloride (brine) solution.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary
evaporator.
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 Purification: The resulting crude solid can be purified by recrystallization from a suitable
solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by silica gel column
chromatography to yield pure 4'-Hydroxybutyrophenone.

Structural Elucidation via Spectroscopic Analysis

The definitive confirmation of the 4'-Hydroxybutyrophenone structure relies on a combination
of spectroscopic techniques. The following sections detail the expected spectral data and their
interpretation, based on established principles and data from close structural analogues like
butyrophenone and 4'-hydroxyacetophenone.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) provides information on the molecular weight
and fragmentation patterns.

e Molecular lon (M*): A peak at m/z = 164, corresponding to the molecular weight of C10H1202,
is expected.

o Key Fragmentation Pathways:

o a-Cleavage: The most favorable cleavage occurs at the C-C bond adjacent to the carbonyl
group. Loss of the propyl radical (¢\CH2CH2CHs) would result in a highly stable, resonance-
stabilized acylium ion at m/z = 121. This is expected to be the base peak.

o McLafferty Rearrangement: Ketones with a y-hydrogen (a hydrogen on the third carbon
from the carbonyl) can undergo this characteristic rearrangement. This involves the
transfer of a y-hydrogen to the carbonyl oxygen, followed by cleavage of the a-f3 carbon
bond. This would result in the loss of propene (CHsCH=CH3) and the formation of a radical
cation at m/z = 122.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

© 2025 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b086108?utm_src=pdf-body
https://www.benchchem.com/product/b086108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Wavenumber
(cm™)

Vibration Type

Functional Group

Rationale

3500-3200

O-H stretch (broad,

strong)

Phenolic -OH

The broadness is due
to hydrogen bonding
between molecules in
the solid state.[5][6]

3100-3000

C-H stretch (medium)

Aromatic C-H

Characteristic of sp?
C-H bonds on the
phenyl ring.[5]

3000-2850

C-H stretch (medium)

Aliphatic C-H

From the -CH2- and -
CHs groups of the
butyl chain.[7]

~1675

C=0 stretch (strong,
sharp)

Ketone C=0

The frequency is
slightly lowered from a
typical aliphatic
ketone (~1715 cm~?)
due to conjugation

with the aromatic ring.

[7](8]

1600, 1500

C=C stretch (medium)

Aromatic Ring

Characteristic in-ring
vibrations of the

phenyl group.[5]

~1250

C-O stretch (strong)

Phenolic C-O

Strong absorption
typical for aryl ethers

and phenols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen

framework.

The *H NMR spectrum will show distinct signals for each unique proton environment.
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Chemical Shift
(6, ppm)

Multiplicity

Integration

Assignment

Rationale

Doublet (d)

2H

Aromatic H
(ortho to C=0)

These protons
are deshielded
by the
anisotropic effect
of the electron-
withdrawing
carbonyl group.
They are split by

their neighbors.

Doublet (d)

2H

Aromatic H
(ortho to -OH)

These protons
are shielded by
the electron-
donating
hydroxyl group.
They are split by
their neighbors.

~5.0-6.0

Singlet (s, broad)

Phenolic -OH

The chemical
shift is variable
and depends on
concentration
and solvent. The
peak is often
broad and may
exchange with
D20.

Triplet (1)

-CO-CH2-CHz2-
CHs

These protons
are adjacent to
the deshielding
carbonyl group.
They are split
into a triplet by
the two

neighboring
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protons on the

adjacent CH:z
group.

These protons
are split by the
two protons on
one side and
three on the
~1.7 Sextet (or m) 2H "CO-CHa-CHz- other (2+3=5
cH neighbors),
resulting in a
complex
multiplet, often a

sextet.

These terminal
methyl protons
are in a typical
aliphatic
environment.
10 Triplet (1 3K -CO-CH2-CHz- They ar-e split
CHs into a triplet by
the two
neighboring
protons on the

adjacent CHz
group.

Note: Predicted chemical shifts are based on standard values and data from analogues like
butyrophenone.[9][10]

The proton-decoupled 3C NMR spectrum will show a signal for each unique carbon atom.
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Chemical Shift (6, ppm)

Assignment

Rationale

~200

C=0

The carbonyl carbon is highly
deshielded and appears far

downfield.

~162

C-OH

The aromatic carbon attached
to the hydroxyl group is
shielded by its lone pairs and

appears downfield.

~131

Aromatic C-H (ortho to C=0)

Aromatic carbons deshielded

by the carbonyl group.

~129

Aromatic C-C=0

The quaternary aromatic
carbon attached to the

carbonyl group.

~115

Aromatic C-H (ortho to -OH)

Aromatic carbons shielded by

the electron-donating hydroxyl

group.

-CO-CH2-CH2-CHs

The a-carbon to the carbonyl is
deshielded.

~18

-CO-CH2-CH2-CHs

A typical aliphatic methylene
carbon.

~14

-CO-CH2-CH2-CHs

The terminal methyl carbon.

Note: Predicted chemical shifts are based on standard values and data from analogues like 4'-

hydroxyacetophenone.[11][12]

Conclusion

The structure of 4'-Hydroxybutyrophenone is definitively established as a para-substituted

aromatic ketone, 1-(4-Hydroxyphenyl)butan-1-one. Its synthesis via Friedel-Crafts acylation is a

robust and well-understood process, driven by the generation of a potent acylium ion

electrophile. The molecular architecture is confirmed through a predictable and consistent set

of spectroscopic data. The key identifiers include a molecular ion at m/z 164, a base peak at
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m/z 121 in its mass spectrum; characteristic IR absorptions for phenolic O-H (~3300 cm~1) and
conjugated C=0 (~1675 cm™1) groups; and a distinct pattern in its NMR spectra that fully
accounts for the aromatic, phenolic, and aliphatic protons and carbons within the molecule.
This comprehensive structural understanding is fundamental to its application as a high-value
intermediate in chemical synthesis.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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